molecular formula C8H11F3N4S B5673255 Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- CAS No. 57709-34-9

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5673255
CAS No.: 57709-34-9
M. Wt: 252.26 g/mol
InChI Key: QJSFDLRMJWUTTC-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains a piperazine ring substituted with a methyl group and a trifluoromethyl-thiadiazole moiety

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction may yield piperazine derivatives with reduced functional groups .

Scientific Research Applications

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is unique due to the combination of the piperazine ring and the trifluoromethyl-thiadiazole moiety. This combination imparts specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

Piperazine derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticonvulsant, anticancer, anti-inflammatory, and analgesic properties.

Anticonvulsant Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit potent anticonvulsant properties. For instance, studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated that various thiadiazole derivatives significantly inhibited seizure activity.

  • Key Findings:
    • A synthesized compound with a similar structure was reported to be 1.8 times more effective than valproic acid , with an effective dose (ED50) of 126.8 mg/kg and a therapeutic index of 7.3 .
    • Compounds such as N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide showed 74.88% inhibition in seizure models .
Compound NameED50 (mg/kg)Therapeutic IndexInhibition (%)
Valproic Acid126.87.3-
Thiadiazole DerivativeX (to be determined)Y (to be determined)74.88

Anticancer Activity

Piperazine derivatives have also been explored for their anticancer properties. A study indicated that certain thiadiazole-piperazine compounds displayed moderate to significant efficacy against human breast cancer cells.

  • Key Findings:
    • The compound exhibited an IC50 value of 18 μM , comparable to established chemotherapeutics .
    • Mechanistic studies revealed that these compounds inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of piperazine derivatives have been documented in various studies. These compounds are believed to interact with multiple receptors and pathways involved in pain modulation.

  • Key Findings:
    • Compounds with thiazole and piperazine rings demonstrated significant antinociceptive effects through activation of opioid receptors .
    • The analgesic activity was confirmed through various pain models, showing a marked increase in pain threshold compared to controls .

Case Studies and Research Findings

  • Anticonvulsant Efficacy in Animal Models:
    • A series of piperazine derivatives were tested for anticonvulsant activity using the MES model. The results indicated that structural modifications significantly influenced efficacy.
    • For example, modifications that increased lipophilicity correlated with enhanced anticonvulsant activity .
  • Anticancer Mechanisms:
    • Studies on piperazine derivatives targeting PARP demonstrated not only cytotoxicity against cancer cell lines but also induced apoptosis through caspase activation .
  • Analgesic Mechanisms:
    • Molecular docking studies indicated significant interactions between synthesized compounds and opioid receptors, suggesting a central mechanism for their analgesic effects .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSFDLRMJWUTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206419
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-34-9
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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